N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 1115332-26-7
Cat. No.: VC5106217
Molecular Formula: C26H23F2N3O2S
Molecular Weight: 479.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115332-26-7 |
|---|---|
| Molecular Formula | C26H23F2N3O2S |
| Molecular Weight | 479.55 |
| IUPAC Name | N,N-diethyl-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3 |
| Standard InChI Key | SZTIKYYIARHDCL-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Introduction
N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its molecular formula, C26H23F2N3O2S, and a molecular weight of approximately 479.5 g/mol . Quinazolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, making them a focus of interest in medicinal chemistry and pharmaceutical research.
Synthesis and Reaction Conditions
The synthesis of N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including reactions with quinazoline derivatives and thiol compounds. Reaction conditions such as temperature, solvents (e.g., dimethyl sulfoxide), and catalysts significantly influence the yield and purity of the compound.
Biological Activities and Potential Applications
Research indicates that quinazoline derivatives exhibit significant biological activities, including anticancer and anti-inflammatory effects. The specific compound , N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, is likely to be explored for similar applications due to its structural similarity to other active quinazolines.
| Biological Activity | Potential Application |
|---|---|
| Anticancer | Treatment of cancer cell lines |
| Anti-inflammatory | Management of inflammatory conditions |
Spectroscopic Analysis and Structural Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structural integrity of the compound. Additionally, Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provide insights into functional groups and electronic transitions.
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